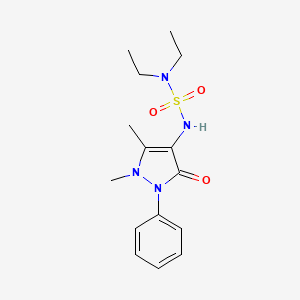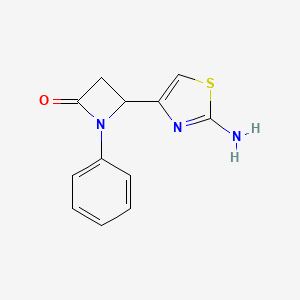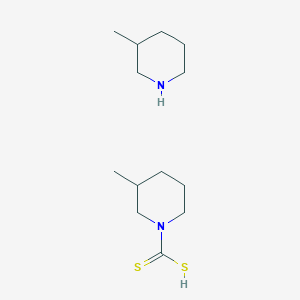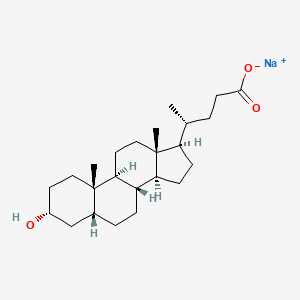
Molybdenum;oxotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum;oxotin is a compound that combines the unique properties of molybdenum and oxotin Molybdenum is a transition metal known for its high melting point and strength, while oxotin is a lesser-known compound that contributes to the overall stability and reactivity of the combination
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;oxotin typically involves the reaction of molybdenum trioxide (MoO3) with oxotin under controlled conditions. The reaction is carried out in a high-temperature furnace, where the reactants are heated to temperatures exceeding 600°C. The reaction can be represented as follows:
2MoO3+3Oxotin→2Mo(Oxotin)3
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where molybdenum trioxide and oxotin are combined in precise stoichiometric ratios. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the final product. The resulting compound is then purified through a series of filtration and crystallization steps to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Molybdenum;oxotin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: this compound can undergo substitution reactions where oxotin ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2). The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas (H2) and sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Ligand substitution reactions are carried out using various ligands such as halides, phosphines, and amines under ambient or slightly elevated temperatures.
Major Products Formed
Oxidation: Higher oxidation state compounds such as molybdenum(VI) oxotin.
Reduction: Lower oxidation state compounds such as molybdenum(IV) oxotin.
Substitution: Substituted this compound compounds with different ligands.
Aplicaciones Científicas De Investigación
Molybdenum;oxotin has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential role in enzyme catalysis and as a cofactor in biological redox reactions.
Medicine: Explored for its potential use in cancer therapy and as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-strength alloys, electronic components, and as a lubricant in high-temperature applications.
Mecanismo De Acción
The mechanism of action of molybdenum;oxotin involves its ability to undergo redox reactions, cycling between different oxidation states. This redox cycling enables the transfer of electrons and oxygen atoms, making it an effective catalyst in various chemical and biological processes. The molecular targets and pathways involved include enzymes such as xanthine oxidase and aldehyde oxidase, which play crucial roles in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Molybdenum disulfide (MoS2): Known for its lubricating properties and use in electronics.
Molybdenum trioxide (MoO3): Used as a catalyst and in the production of molybdenum metal.
Tungsten oxides (WO3): Similar in structure and properties, used in electrochromic devices and catalysts.
Uniqueness
Molybdenum;oxotin is unique due to its combination of molybdenum and oxotin, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
12673-88-0 |
|---|---|
Fórmula molecular |
MoOSn |
Peso molecular |
230.66 g/mol |
Nombre IUPAC |
molybdenum;oxotin |
InChI |
InChI=1S/Mo.O.Sn |
Clave InChI |
VDDJZJLTGRNDEE-UHFFFAOYSA-N |
SMILES canónico |
O=[Sn].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
![N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide](/img/structure/B14725784.png)
![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)


![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)





